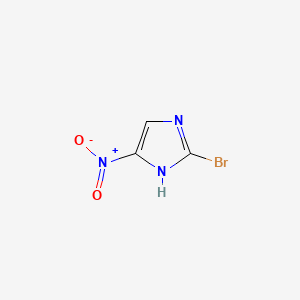

2-Bromo-4-nitroimidazole

説明

The exact mass of the compound 2-Bromo-4-nitro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRJWMLKEHRGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216120 | |

| Record name | 2-Bromo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65902-59-2 | |

| Record name | 2-Bromo-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65902-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065902592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-nitroimidazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated nitroimidazole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Identified by the CAS Number 65902-59-2, this compound serves as a critical building block and key intermediate in the synthesis of a variety of bioactive molecules, including antitubercular, antiparasitic, and antimicrobial agents.[1][2][3] Its chemical structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring, confers unique reactivity that is instrumental in its synthetic utility.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and biological significance, presenting data in a structured format for technical reference.

Core Chemical and Physical Properties

This compound is typically a light yellow to yellow crystalline powder or solid.[4][5] Its quantitative properties are summarized below for clear reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrN₃O₂ | [1][2][4][5][6][7][8] |

| Molecular Weight | 191.97 g/mol | [1][4][5][6][7][8] |

| CAS Number | 65902-59-2 | [1][3][4][6][9] |

| Melting Point | 232 - 239 °C | [1][4][5][9] |

| Boiling Point (Predicted) | 402.5 ± 37.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 5.65 ± 0.10 | [4] |

| LogP | 1.2 | [1] |

| Appearance | Light yellow to yellow powder/solid | [3][4][5] |

| Solubility | Sparingly soluble in water | [4] |

| Storage Conditions | Room temperature, sealed in dry, dark place | [4][5] |

Synthesis and Experimental Protocols

An efficient, scalable, two-step method for the synthesis of this compound has been developed, making it a readily accessible intermediate for drug development.[10][11] The process begins with the dibromination of the inexpensive starting material, 4-nitroimidazole (B12731), followed by a selective debromination.[3][10]

Experimental Protocol: Two-Step Synthesis

Step 1: Dibromination of 4-Nitroimidazole

-

Objective: To synthesize 2,5-dibromo-4-nitroimidazole.

-

Reagents: 4-nitroimidazole, Bromine (Br₂), Sodium Bicarbonate (NaHCO₃), Water.

-

Methodology: 4-nitroimidazole undergoes dibromination using bromine in an aqueous medium. Sodium bicarbonate is used as a base. The reaction is typically conducted at a controlled temperature of 0–5°C to minimize side reactions. The reaction proceeds for 4–6 hours.

-

Yield: This step can achieve yields as high as 88%.[1]

Step 2: Selective Reductive Debromination

-

Objective: To selectively remove the bromine atom at the 5-position to yield this compound.

-

Reagents: 2,5-dibromo-4-nitroimidazole, Potassium Iodide (KI), Sodium Sulfite (B76179) (Na₂SO₃), Acetic Acid.

-

Methodology: The intermediate from Step 1 is treated with potassium iodide and sodium sulfite in acetic acid. This process proceeds via an in situ reductive deiodination strategy.[10] The reaction mixture is heated to 120°C for approximately 16 hours.[1] The mechanism involves the formation of a 2-bromo-5-iodo-4-nitroimidazole intermediate, which then undergoes reductive deiodination in the presence of sodium sulfite to afford the final product.[10]

-

Yield: This selective debromination step has a reported yield of 64-79%.[1]

Synthesis Workflow Diagram

Chemical Reactivity and Applications

The unique arrangement of the bromo and nitro groups on the imidazole ring governs the reactivity of this compound, making it a versatile synthetic intermediate.

Key Reactions

-

Nucleophilic Substitution: The bromine atom at the 2-position acts as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[1][2] This reactivity is superior to its chloro-analog, often resulting in higher yields in coupling reactions.[1] This property is exploited in the synthesis of complex molecules, such as attaching chiral sidechains in the production of Delamanid and Pretomanid.[1]

-

Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group using standard reducing agents, such as hydrogen gas with a catalyst.[1][2] This allows for further functionalization and the creation of a different class of derivatives.

-

Alkylation and Coupling Reactions: The compound readily participates in alkylation and coupling reactions.[1] For instance, it can be regioselectively alkylated with epoxides under mild conditions.[1]

Biological Activity and Mechanism of Action

This compound is a precursor to compounds with potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Leishmania donovani.[1][2] The biological activity is intrinsically linked to the nitro group.

Mechanism of Action: Reductive Activation

The primary mechanism of action for nitroimidazole-based drugs involves the reductive activation of the nitro group within target cells, especially under hypoxic (low oxygen) conditions.[1] This is a critical feature for targeting pathogens like M. tuberculosis, which can reside in hypoxic environments within the host, and for targeting hypoxic tumor cells.[1]

-

Entry and Reduction: The parent compound enters the microbial or target cell.

-

Formation of Reactive Intermediates: Inside the cell, the nitro group undergoes a one-electron reduction, catalyzed by microbial nitroreductases, to form a nitroso radical anion.

-

Cellular Damage: This highly reactive intermediate can then interact with and damage critical cellular components, such as DNA, leading to cell death.[1]

This bioactivation pathway is essential for the compound's therapeutic effect.

Signaling Pathway Diagram

Conclusion

This compound is a compound of high strategic importance in modern drug discovery. Its well-defined chemical properties, scalable synthesis, and versatile reactivity make it an invaluable intermediate for developing novel therapeutics against infectious diseases and cancer. The understanding of its mechanism of action, centered on reductive bioactivation, continues to drive research into new nitroimidazole-based agents. This guide provides the core technical information required by researchers and developers to effectively utilize this potent chemical entity in their work.

References

- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 65902-59-2 [smolecule.com]

- 3. This compound | 65902-59-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 65902-59-2 | FB55690 [biosynth.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 65902-59-2 Cas No. | 2-Bromo-4-nitro-1H-imidazole | Apollo [store.apolloscientific.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Synthesis of 2-Bromo-4-nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-nitroimidazole, a critical building block in the development of nitroimidazole-based therapeutics. This document details the primary synthetic routes, provides structured quantitative data for comparison, and presents detailed experimental protocols for key reactions.

Introduction

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, including the anti-tuberculosis drug Pretomanid and the anti-leishmanial candidate DNDI-VL-2098.[1][2] The strategic placement of the bromine atom and the nitro group on the imidazole (B134444) ring allows for further chemical modifications, making it a versatile precursor in drug development. This guide focuses on the most efficient and scalable methods for its preparation.

Primary Synthetic Pathway: A Two-Step Approach

The most common and scalable method for synthesizing this compound begins with the commercially available starting material, 4-nitroimidazole (B12731).[3][4][5][6] The process involves two main steps:

-

Dibromination: The initial step is the bromination of 4-nitroimidazole to produce 2,5-dibromo-4-nitro-1H-imidazole.

-

Selective Debromination: The second step involves the selective removal of the bromine atom at the 5-position to yield the desired this compound.

This two-step approach is favored for its efficiency, safety, and scalability, making it suitable for kilogram-scale production.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on reported experimental findings.

Table 1: Dibromination of 4-Nitroimidazole

| Parameter | Value | Reference |

| Starting Material | 4-Nitroimidazole | [2] |

| Reagents | Bromine, Sodium Bicarbonate | [1][2] |

| Solvent | Water | [2] |

| Reaction Time | 10 hours (6 hours at 23-25°C, 4 hours at 50-55°C) | [2] |

| Yield | 88% | [1] |

| Temperature | 23-55°C | [2] |

Table 2: Selective Debromination Methods

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| Reductive Deiodination | Potassium Iodide, Sodium Sulfite (B76179) | Acetic Acid | 120-125°C | 16 hours | 64% | [1][3] |

| Reductive Debromination | Tetrabutylammonium (B224687) Borohydride (B1222165) | 1,4-Dioxane (B91453) | Reflux (20°C initial) | 23 hours | 71% | [7] |

| Phosphorus Reduction | Diethyl Phosphite | Absolute Ethanol | Reflux | 6 hours | High (exact % not stated) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 2,5-dibromo-4-nitro-1H-imidazole

This protocol details the direct dibromination of 4-nitroimidazole.[2]

Materials:

-

4-nitroimidazole

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, combine 4-nitroimidazole (1.0 equivalent), sodium bicarbonate (2.2 equivalents), and water.

-

Slowly add bromine (2.3 equivalents) dropwise to the stirring mixture at room temperature (23-25°C). Note: Vigorous foaming may occur.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Heat the mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction is complete.

-

Cool the mixture in an ice bath to below 10°C.

-

Filter the resulting solid, wash with water, and dry to obtain 2,5-dibromo-4-nitro-1H-imidazole.

Protocol 2: Selective Debromination via Reductive Deiodination

This protocol describes the selective removal of the 5-bromo group using potassium iodide and sodium sulfite.[3]

Materials:

-

2,5-dibromo-4-nitro-1H-imidazole

-

Potassium iodide (KI)

-

Sodium sulfite (Na₂SO₃)

-

Acetic acid

Procedure:

-

To a solution of 2,5-dibromo-4-nitro-1H-imidazole in acetic acid, add potassium iodide (1.5 equivalents) and sodium sulfite (1.5 equivalents).

-

Heat the reaction mixture to 120-125°C and maintain for 16 hours.

-

After cooling, the product can be isolated through appropriate work-up procedures. The yield of this compound is typically around 64%.[1][3]

Protocol 3: Selective Debromination using Tetrabutylammonium Borohydride

This method provides an alternative route for the selective debromination.[7]

Materials:

-

2,5-dibromo-4-nitroimidazole

-

Tetrabutylammonium borohydride

-

1,4-Dioxane

-

Concentrated hydrochloric acid

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tetrabutylammonium borohydride in 1,4-dioxane, add a solution of 2,5-dibromo-4-nitroimidazole in 1,4-dioxane dropwise at room temperature.

-

Reflux the reaction mixture for 23 hours.

-

Quench the excess reagents by adding concentrated hydrochloric acid.

-

Add water and ethyl acetate for extraction.

-

Wash the organic layer with a saturated aqueous solution of sodium chloride, then dry over anhydrous sodium sulfate.

-

Purify the product by thin-layer chromatography (developing agent: ethyl acetate) to obtain this compound as a white powdery product with a yield of 71%.[7]

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the two-step synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. gov.uk [gov.uk]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-Bromo-4-nitroimidazole (CAS: 65902-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitroimidazole, with the CAS number 65902-59-2, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. This halogenated nitroimidazole derivative is characterized by a bromine atom at the 2-position and a nitro group at the 4-position of the imidazole (B134444) ring. This specific arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of bioactive molecules. Its primary significance lies in its role as a key precursor for a new generation of antitubercular and antiprotozoal drugs, including Pretomanid and Delamanid, which are crucial in combating multidrug-resistant strains. The presence of the nitro group is central to its biological activity, which is manifested upon reductive activation under hypoxic conditions, a hallmark of the microenvironment of many pathogens and solid tumors. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on experimental details and quantitative data to support research and development endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and analysis. The following tables summarize the key data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65902-59-2 | |

| Molecular Formula | C₃H₂BrN₃O₂ | |

| Molecular Weight | 191.97 g/mol | |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 235 °C | |

| Purity | >97% | |

| Storage Temperature | Room temperature, keep in a dark and dry place | |

| IUPAC Name | 2-bromo-5-nitro-1H-imidazole | |

| InChI Key | UWRJWMLKEHRGOH-UHFFFAOYSA-N |

Table 2: Spectral Data of this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | δ (ppm) in DMSO-d₆: 8.42 (s, 1H), 14.10 (bs, 1H) | ChemicalBook |

| ¹³C NMR | Data not readily available in searched literature. | |

| Infrared (IR) | Data not readily available in searched literature. | |

| Mass Spectrometry | Data not readily available in searched literature. |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in drug discovery. An efficient and scalable synthesis has been developed, which is detailed below.

Synthetic Pathway Overview

The most common synthetic route to this compound involves a two-step process starting from 4-nitroimidazole (B12731). The first step is the dibromination of 4-nitroimidazole, followed by a selective debromination to yield the final product.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Kilogram-Scale Synthesis

This protocol is adapted from a reported kilogram-scale synthesis, demonstrating its industrial applicability.

Step 1: Synthesis of 2,5-Dibromo-4-nitroimidazole

-

To a solution of 4-nitroimidazole (1.0 eq) in water, add sodium bicarbonate (2.2 eq).

-

Slowly add bromine (2.3 eq) to the stirred mixture at room temperature (23-25°C). Note: Vigorous foaming may occur.

-

Stir the reaction mixture for 6 hours at room temperature.

-

Heat the mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath to below 10°C.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,5-dibromo-4-nitroimidazole.

Step 2: Synthesis of this compound

-

In a reaction vessel, suspend 2,5-dibromo-4-nitroimidazole (1.0 eq) in acetic acid.

-

Add potassium iodide (KI) and sodium sulfite (B76179) (Na₂SO₃).

-

Heat the mixture to 120°C and stir for 16 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the resulting precipitate, wash thoroughly with water to remove any remaining salts, and dry under vacuum to obtain this compound. A yield of 62-79% with >98% purity can be expected.

Reactivity and Mechanism of Action

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the imidazole ring, enhanced by the electron-withdrawing nitro group, and the presence of a good leaving group (bromine) at the 2-position. This makes it susceptible to nucleophilic substitution reactions, which are fundamental to its use in synthesizing more complex molecules. The nitro group can also undergo reduction to an amino group under appropriate conditions.

Mechanism of Biological Action: Reductive Activation

The biological activity of this compound and its derivatives is contingent upon the reductive activation of the nitro group. This process is particularly efficient in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and the core of solid tumors.

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitroimidazole is a pivotal heterocyclic compound, serving as a key building block in the synthesis of a new generation of nitroimidazole-based therapeutics. Its unique molecular architecture, featuring both a bromine atom and a nitro group on the imidazole (B134444) scaffold, imparts distinct reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with an exploration of its role in the mechanism of action of nitroimidazole drugs. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.

Molecular Structure and Properties

This compound (CAS No: 65902-59-2) possesses a molecular formula of C₃H₂BrN₃O₂ and a molecular weight of 191.97 g/mol .[1] The molecule consists of a five-membered imidazole ring substituted with a bromine atom at the 2-position and a nitro group at the 4-position. The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences the electronic properties and reactivity of the imidazole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂BrN₃O₂ | [1] |

| Molecular Weight | 191.97 g/mol | [1] |

| Appearance | White to yellow powder/crystal | [2] |

| CAS Number | 65902-59-2 | [1] |

Crystallographic Data

As of the latest literature review, detailed single-crystal X-ray diffraction data for this compound is not publicly available. The determination of its precise bond lengths, bond angles, and crystal packing remains an area for future investigation.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~8.5 | Singlet | Imidazole C5-H |

| ¹³C | DMSO-d₆ | Predicted values: | ||

| ~145-150 | - | C4-NO₂ | ||

| ~120-125 | - | C5 | ||

| ~115-120 | - | C2-Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 | Medium | N-H stretch |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1300 | Strong | Symmetric NO₂ stretch |

| ~1450 | Medium | C=N stretch |

| ~830 | Medium | C-N stretch (NO₂) |

| ~650 | Medium | C-Br stretch |

Note: The table presents characteristic absorption bands expected for this compound based on its functional groups.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

| m/z | Relative Intensity | Assignment |

| ~191/193 | ~1:1 | [M]⁺ (¹²C₃¹H₂⁷⁹Br¹⁴N₃¹⁶O₂ / ¹²C₃¹H₂⁸¹Br¹⁴N₃¹⁶O₂) |

| Further fragmentation would involve the loss of NO₂, Br, and other small neutral molecules. |

Experimental Protocols

Synthesis of this compound

A widely adopted and scalable synthesis of this compound proceeds via a two-step process starting from 4-nitroimidazole (B12731).[1][3][4]

Step 1: Synthesis of 2,5-dibromo-4-nitroimidazole [4]

-

In a suitable reaction vessel equipped with a mechanical stirrer, add 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.

-

Cool the mixture to 0-5 °C.

-

Slowly add liquid bromine (2.3 eq) dropwise to the stirred mixture.

-

Stir the reaction mixture at room temperature (23-25 °C) for 6 hours.

-

Heat the reaction to 50-55 °C and continue stirring for an additional 4 hours.

-

Cool the mixture to below 10 °C in an ice bath.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2,5-dibromo-4-nitroimidazole.

Step 2: Selective Debromination to this compound [5]

-

In a reactor, combine 2,5-dibromo-4-nitroimidazole (1.0 eq), sodium iodide (1.05 eq), and a mixed solvent of water and DMF (4:1).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to 5 °C and filter the precipitate.

-

Wash the solid with distilled water and dry under vacuum to obtain 2-bromo-5-iodo-4-nitroimidazole.

-

In a separate reactor, suspend the 2-bromo-5-iodo-4-nitroimidazole in absolute ethanol.

-

Slowly add diethyl phosphite (B83602) (1.3 eq) and heat the mixture to reflux for 6 hours.

-

Evaporate the ethanol, cool the residue, and add concentrated ammonia (B1221849) water and crushed ice.

-

Adjust the pH to weakly acidic with concentrated hydrochloric acid.

-

Cool to 5 °C, filter the solid, wash with distilled water, and dry under vacuum to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

Proton decoupling should be applied.

-

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Record a background spectrum of a blank KBr pellet for background correction.

-

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Parameters (ESI-MS):

-

Mode: Positive or negative ion mode.

-

Mass range: 50-500 m/z.

-

Analyze for the characteristic isotopic pattern of bromine.

-

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of several antitubercular and antiparasitic drug candidates, including Pretomanid.[1] The biological activity of nitroimidazole drugs is contingent on the reductive activation of the nitro group within the target pathogen.

Mechanism of Action of Nitroimidazole Drugs

The general mechanism of action for nitroimidazole-based drugs involves a prodrug activation strategy.

-

Entry into the Cell: The lipophilic nature of the nitroimidazole allows it to diffuse across the cell membrane of the target organism (e.g., Mycobacterium tuberculosis, anaerobic bacteria, or protozoa).

-

Reductive Activation: In the low-oxygen environment of these pathogens, the nitro group of the imidazole is reduced by specific nitroreductases. This reduction process generates a series of highly reactive nitrogen-containing radical species.

-

Cellular Damage: These reactive intermediates are cytotoxic and can damage various cellular macromolecules, including DNA, proteins, and lipids. The primary mode of action is believed to be the induction of DNA damage, leading to strand breaks and inhibition of DNA replication, ultimately causing cell death.

-

Specificity: The selective toxicity of nitroimidazoles towards anaerobic or microaerophilic organisms is due to the presence of low redox potential electron-transfer proteins in these organisms, which are capable of reducing the nitro group, a process that is inhibited by the presence of oxygen in aerobic cells.

Caption: Reductive activation pathway of nitroimidazole drugs.

Conclusion

This compound stands out as a molecule of significant interest in contemporary medicinal chemistry. Its well-defined synthesis and the versatile reactivity of its functional groups make it an indispensable precursor for the development of novel therapeutics targeting a range of infectious diseases. The data and protocols compiled in this guide offer a foundational resource for researchers aiming to leverage the chemical and biological potential of this important building block. Further elucidation of its solid-state structure through crystallographic studies will undoubtedly provide deeper insights into its properties and reactivity, paving the way for the rational design of next-generation nitroimidazole-based drugs.

References

An In-Depth Technical Guide to 2-Bromo-4-nitroimidazole: A Key Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitroimidazole is a critical heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of novel therapeutics. Its unique electronic and structural properties, conferred by the presence of both a bromine atom and a nitro group on the imidazole (B134444) scaffold, make it a versatile precursor for the development of drugs targeting infectious diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its significant applications in drug discovery, with a particular focus on the antitubercular agent Pretomanid.

Chemical Identity and Properties

The nomenclature of substituted imidazoles can be ambiguous due to the tautomeric nature of the imidazole ring. However, based on IUPAC naming conventions that prioritize the lowest locant for substituents, the preferred IUPAC name for this compound is 2-bromo-4-nitro-1H-imidazole . It is also commonly referred to as 2-bromo-5-nitro-1H-imidazole in various chemical catalogs and literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-4-nitro-1H-imidazole | |

| Synonyms | 2-Bromo-5-nitro-1H-imidazole, this compound | |

| CAS Number | 65902-59-2 | |

| Molecular Formula | C₃H₂BrN₃O₂ | |

| Molecular Weight | 191.97 g/mol | |

| Appearance | Light yellow to yellow powder | [1] |

| Melting Point | 236 - 239 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | Store at 0 - 8 °C in a dry, dark place | [1] |

Synthesis of this compound

The synthesis of this compound is a well-established process, with scalable methods developed for industrial production. The most common and efficient route involves a two-step process starting from 4-nitroimidazole (B12731).

Experimental Protocol: Two-Step Synthesis

Step 1: Dibromination of 4-nitroimidazole

This step involves the bromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole.

-

Materials: 4-nitroimidazole, Sodium bicarbonate (NaHCO₃), Bromine (Br₂), Water.

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, 4-nitroimidazole (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) are suspended in water.

-

Liquid bromine (2.3 equivalents) is added dropwise to the stirred mixture at room temperature (23-25 °C). Vigorous foaming may occur during the addition.

-

The reaction mixture is stirred for 6 hours at room temperature.

-

The mixture is then heated to 50-55 °C and stirred for an additional 4 hours to ensure the reaction goes to completion.

-

The mixture is cooled in an ice bath to below 10 °C, and the pH is adjusted to ~1.0 with concentrated hydrochloric acid.

-

The precipitated product, 2,5-dibromo-4-nitro-1H-imidazole, is collected by filtration, washed with cold water, and dried.

-

Step 2: Selective Debromination

This step selectively removes the bromine atom at the 5-position to yield the final product, 2-bromo-4-nitro-1H-imidazole.

-

Materials: 2,5-dibromo-4-nitro-1H-imidazole, Potassium iodide (KI), Sodium sulfite (B76179) (Na₂SO₃), Acetic acid.

-

Procedure:

-

2,5-dibromo-4-nitro-1H-imidazole (1.0 equivalent) is dissolved in acetic acid.

-

Potassium iodide (1.5 equivalents) and sodium sulfite (1.5 equivalents) are added to the solution.

-

The reaction mixture is heated to 120-125 °C and stirred for 16 hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The precipitated product is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the filtrate is neutral.

-

The crude product is recrystallized from ethanol (B145695) to yield pure 2-bromo-4-nitro-1H-imidazole.

-

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

References

Physical and chemical properties of 2-Bromo-4-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-4-nitroimidazole, a key heterocyclic building block in medicinal chemistry. It details its synthesis, reactivity, and critical role as an intermediate in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound (CAS No: 65902-59-2) is a halogenated nitroimidazole derivative.[1] Its structure, featuring a bromine atom at the 2-position and a nitro group at the 4-position, is crucial for its reactivity and biological activity.[1][2] The compound typically appears as a light yellow to yellow solid or powder.[3][4][5]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrN₃O₂ | [1][3][6] |

| Molecular Weight | 191.97 g/mol | [1][3][6] |

| Melting Point | 232 - 239 °C | [3][4][7] |

| Boiling Point | 402.5 ± 37.0 °C (Predicted) | [3] |

| Density | 2.156 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.65 ± 0.10 (Predicted) | [3] |

| Solubility | Sparingly soluble in water. | [3] |

| Appearance | Light yellow to yellow powder/solid. | [3][4][5] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

Chemical Properties and Reactivity

The unique arrangement of the bromine atom and the nitro group on the imidazole (B134444) ring governs the compound's chemical behavior, making it a versatile intermediate.[1]

-

Nucleophilic Substitution: The bromine atom at the 2-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, a key step in synthesizing diverse derivatives.[1][2] It exhibits superior reactivity in these reactions compared to its chloro-substituted analogs.[1]

-

Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas with a catalyst.[1][2] This transformation is fundamental to its biological mechanism of action.

-

Reactivity and Stability: The compound's thermal stability, indicated by its high melting point, makes it suitable for reactions conducted at elevated temperatures.[1] The bromine atom enhances metabolic stability and target binding in its derivatives.[1]

Experimental Protocols

3.1. Kilogram-Scale Synthesis of this compound

A robust and scalable two-step synthesis starting from 4-nitroimidazole (B12731) is widely documented.[5] This method achieves high yields (62-79%) and purity (>98%).[1]

Experimental Workflow: Synthesis of this compound

Caption: A two-step process for the synthesis of this compound.

Methodology:

-

Step 1: Dibromination of 4-nitroimidazole.

-

Step 2: Selective Reductive Debromination.

-

The 2,5-dibromo-4-nitroimidazole intermediate is dissolved in acetic acid.[9]

-

Potassium iodide (1.5 equiv) and sodium sulfite (1.5 equiv) are added to the solution.[9]

-

The mixture is heated to 120-125°C for 16 hours.[9] This process proceeds via an in situ reductive deiodination, where the bromine at the 5-position is selectively replaced by iodine and subsequently removed.[9]

-

After cooling, the final product, this compound, is isolated via filtration and washing, yielding a product of high purity.[9]

-

3.2. Structural Characterization

To confirm the structural integrity and purity of the synthesized compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical environment of the atoms. For this compound, a characteristic singlet peak for the proton on the imidazole ring is observed around 8.44 ppm in DMSO-d₆.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound, which is expected to be approximately 191.97 g/mol .[1]

Biological Activity and Applications in Drug Development

This compound is a crucial precursor in the synthesis of several important nitroimidazole-based drugs, including agents for tuberculosis and leishmaniasis.[1][2]

4.1. Mechanism of Action: Hypoxia-Selective Cytotoxicity

The biological activity of drugs derived from this compound is primarily attributed to the nitro group.[2] In the low-oxygen (hypoxic) environments characteristic of solid tumors or microbial infections, the nitro group undergoes bioreductive activation.

-

In normal, oxygenated tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly and harmlessly re-oxidized back to the parent compound.[10]

-

In hypoxic cells, this radical anion undergoes further reduction to form highly reactive and cytotoxic intermediates (e.g., nitroso, hydroxylamine).[10]

-

These reactive species cause damage to essential cellular macromolecules like DNA and proteins, leading to cell death.[10]

This selective activation in hypoxic environments makes these compounds highly targeted and reduces toxicity to healthy tissues.[10]

Mechanism: Bioreductive Activation of Nitroimidazole Derivatives

Caption: Comparative pathway of nitroimidazole activation in normal vs. hypoxic cells.

4.2. Role as a Key Pharmaceutical Intermediate

This compound is a vital building block for advanced antitubercular and antiprotozoal drugs.[1] Its structure allows for regioselective alkylation and coupling reactions to build more complex molecules.[1]

-

Pretomanid: This anti-tuberculosis drug's synthesis involves the alkylation of this compound.[1]

-

Delamanid: The synthesis of this drug for multi-drug-resistant tuberculosis utilizes the compound in a Mitsunobu etherification step to attach a chiral sidechain.[1]

-

DNDI-VL-2098: This preclinical antileishmanial drug candidate is also synthesized using this key intermediate.[1]

The bromine atom at the 2-position has been shown to improve the in vitro activity of these drugs against Mycobacterium tuberculosis compared to chloro-substituted analogs.[1]

Role in Drug Synthesis Pathways

Caption: this compound as a central precursor in drug synthesis.

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.[11] It should be stored in a dry, dark, and well-ventilated place.[3]

References

- 1. This compound | 65902-59-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 65902-59-2 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 65902-59-2 [chemicalbook.com]

- 6. This compound | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 65902-59-2 Cas No. | 2-Bromo-4-nitro-1H-imidazole | Apollo [store.apolloscientific.co.uk]

- 8. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of Nitroimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitroimidazole class of compounds represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections. From their serendipitous discovery as natural products to the synthesis of highly effective derivatives, the history of nitroimidazoles is a testament to scientific inquiry and development. This technical guide provides a comprehensive overview of the discovery, history, key experimental data, and methodologies that have been pivotal in establishing this essential class of antimicrobial agents.

Discovery and Historical Development

The journey of nitroimidazoles began in the 1950s with the isolation of a naturally occurring compound with antimicrobial properties. This discovery laid the groundwork for the synthesis of numerous derivatives, most notably metronidazole (B1676534), which has become an indispensable tool in medicine.

The First Nitroimidazole: Azomycin (B20884)

In 1953, Japanese scientist K. Maeda and his team first isolated a nitroimidazole compound from the bacterium Nocardia mesenterica (later reclassified as a Streptomyces species).[1] This compound, named azomycin, was later identified as 2-nitroimidazole (B3424786) in 1955 by Nakamura.[1] Azomycin demonstrated promising activity against the protozoan Trichomonas vaginalis, a common sexually transmitted parasite.[1] This initial discovery spurred further research into the therapeutic potential of this new class of compounds.

The Rise of Synthetic Derivatives: The Metronidazole Story

Inspired by the anti-trichomonal activity of azomycin, researchers at the French pharmaceutical company Rhône-Poulenc embarked on a program to synthesize derivatives of nitroimidazole.[1] While the synthesis of azomycin itself proved challenging initially, their efforts fortuitously led to the synthesis of 5-nitroimidazole regioisomers.[1] This shift in focus resulted in the development of metronidazole (1-(β-hydroxyethyl)-2-methyl-5-nitroimidazole) in the late 1950s.[2]

Metronidazole exhibited potent activity against Trichomonas vaginalis and was first introduced for the treatment of trichomoniasis in 1960.[1] A serendipitous clinical observation in 1962 revealed its antibacterial properties when a patient being treated for trichomoniasis was also cured of a concurrent anaerobic bacterial infection. This discovery significantly broadened the therapeutic applications of metronidazole to include infections caused by anaerobic bacteria such as Bacteroides and Clostridium species.

Expansion of the Nitroimidazole Family

The success of metronidazole prompted the development of other 5-nitroimidazole derivatives with modified pharmacokinetic profiles. These include tinidazole, ornidazole, and secnidazole, which are distinguished by their longer half-lives, allowing for different dosing regimens.[3][4] More recently, bicyclic nitroimidazoles like pretomanid (B1679085) and delamanid (B1670213) have been developed for the treatment of multidrug-resistant tuberculosis, highlighting the continued importance and versatility of this chemical scaffold.[1]

Mechanism of Action

The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of their nitro group within the target organism. This process is highly selective for anaerobic and microaerophilic pathogens due to their unique metabolic pathways.

Under the low redox potential conditions found in anaerobes, the nitro group of the nitroimidazole is reduced by electron-transport proteins such as ferredoxin.[5] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and specific nitroreductases, such as RdxA and FrxA in Helicobacter pylori.[5][6] The reduction process generates highly reactive cytotoxic intermediates, including nitroso radicals.[7] These reactive species are potent oxidizing agents that interact with and damage microbial DNA, leading to strand breaks and helical structure destabilization, ultimately resulting in cell death.[7][8] The selective toxicity of nitroimidazoles is attributed to the fact that in aerobic environments, oxygen readily re-oxidizes the nitro radical anion back to the parent compound in a "futile cycle," preventing the accumulation of the cytotoxic intermediates.[5]

Quantitative Data

The following tables summarize key quantitative data for several important nitroimidazole compounds.

Table 1: Pharmacokinetic Properties of Selected Nitroimidazoles

| Compound | Half-life (hours) | Protein Binding (%) | Bioavailability (Oral) (%) |

| Metronidazole | 7-8 | < 20 | > 90 |

| Tinidazole | ~12 | < 20 | > 90 |

| Ornidazole | 14-15 | < 20 | > 90 |

| Secnidazole | ~17 | Not specified | > 90 |

Data compiled from multiple sources.[3][4][8]

Table 2: In Vitro Activity of Selected Nitroimidazoles against Anaerobic Bacteria

| Compound | Organism | MIC Range (µg/mL) |

| Metronidazole | Bacteroides fragilis group | 0.25 - 2.0 |

| Clostridium difficile | 0.12 - 1.0 | |

| Tinidazole | Bacteroides fragilis group | 0.12 - 1.0 |

| Clostridium difficile | 0.06 - 0.5 | |

| Ornidazole | Bacteroides fragilis group | 0.25 - 2.0 |

| Clostridium difficile | 0.12 - 1.0 |

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology. Data is representative of typical ranges found in the literature.

Experimental Protocols

This section details the methodologies for key experiments related to the discovery and characterization of nitroimidazole compounds.

Synthesis of Azomycin (2-Nitroimidazole)

The first successful chemical synthesis of azomycin was reported by Beaman and colleagues in 1965. A more practical, patented method is described below.[9]

Materials:

-

2-aminoimidazole hydrochloride

-

Sodium nitrite (B80452)

-

40% Fluoroboric acid

-

Copper powder

-

Water

-

Hydrochloric acid

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 167 g of sodium nitrite in 420 ml of water is slowly added to a solution of 288 g of 2-aminoimidazole hydrochloride in 1300 ml of 40% fluoroboric acid.

-

The resulting mixture is then poured into 5000 ml of water containing 2500 g of sodium nitrite and 500 g of copper powder.

-

The mixture is stirred at room temperature for 1 hour.

-

The pH of the solution is adjusted to 2.0 with hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The ethyl acetate is evaporated, and the residue is recrystallized from ethanol to yield 2-nitroimidazole.

Experimental Workflow for Discovery of Azomycin from Streptomyces

The original discovery of azomycin involved screening of microbial fermentation broths. The following is a representative workflow for such a process.

Detection of DNA Damage by Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method to detect DNA strand breaks in individual cells, making it suitable for evaluating the genotoxic effects of nitroimidazoles.[10][11]

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest treated and control cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose (at 37°C) and pipette onto a microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind. Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage can be quantified by measuring the length and intensity of the comet tail using image analysis software.

Conclusion

The discovery of azomycin from a natural source and the subsequent development of synthetic nitroimidazoles, particularly metronidazole, have had a profound impact on the treatment of anaerobic infections. The unique mechanism of action, involving reductive activation to cytotoxic radicals that damage microbial DNA, provides a high degree of selectivity for anaerobic pathogens. The continued exploration of the nitroimidazole scaffold has led to new derivatives with improved pharmacokinetic properties and expanded therapeutic applications, demonstrating the enduring importance of this class of compounds in the fight against infectious diseases. The experimental protocols and quantitative data presented in this guide provide a technical foundation for researchers and drug development professionals working with these critical antimicrobial agents.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Bromo-4-nitroimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-nitroimidazole (CAS No. 65902-59-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this important heterocyclic compound.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data available for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is crucial for confirming the substitution pattern on the imidazole (B134444) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 14.14 | broad | 1H | N-H | DMSO-d₆[2] |

| 8.44 | singlet | 1H | C5-H | DMSO-d₆[2] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

As of the latest literature review, specific experimental ¹³C NMR data for this compound has not been prominently reported. However, based on the analysis of similar nitroimidazole structures, the expected chemical shifts for the carbon atoms are estimated as follows:

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C2 (C-Br) | 120 - 130 |

| C4 (C-NO₂) | 145 - 155 |

| C5 | 120 - 130 |

Note: These are estimated ranges and experimental verification is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps in identifying the key functional groups present in the molecule, particularly the nitro group and N-H bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium-Strong, Broad | N-H Stretch |

| ~1550 - 1475 | Strong | Asymmetric NO₂ Stretch[3] |

| ~1360 - 1290 | Strong | Symmetric NO₂ Stretch[3] |

| ~1600 - 1400 | Medium | C=N and C=C Ring Stretching |

| ~850 - 550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern is observed.

| m/z | Ion | Notes |

| 191 | [M]⁺ (with ⁷⁹Br) | Molecular ion |

| 193 | [M]⁺ (with ⁸¹Br) | Molecular ion |

| 192 | [M+H]⁺ (with ⁷⁹Br) | Protonated molecular ion |

| 194 | [M+H]⁺ (with ⁸¹Br) | Protonated molecular ion |

Note: The relative abundance of the M and M+2 peaks is approximately 1:1 due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used for calibration.

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Parameters (ESI):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.

-

Drying Gas (N₂): Temperature set to 250-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Visualization of Spectroscopic Analysis Workflow

The logical flow of acquiring and interpreting spectroscopic data for the characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Profile of 2-Bromo-4-nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-nitroimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. While precise quantitative solubility data is not widely available in public literature, this document consolidates existing qualitative information and outlines detailed experimental protocols for its determination.

Core Concepts: Understanding the Solubility of this compound

This compound is a halogenated nitroimidazole derivative. Its molecular structure, characterized by the presence of a bromine atom and a nitro group on the imidazole (B134444) ring, significantly influences its physicochemical properties, including solubility. The compound is noted for its lower aqueous solubility, a critical factor to consider in its handling, formulation, and bioavailability in drug development processes.

Data Presentation: Solubility in Various Solvents

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various solvents remains largely unpublished. The available information is qualitative, as summarized in the table below.

| Solvent | Temperature | Solubility (Quantitative) | Solubility (Qualitative) |

| Water | Ambient | Data not available | Sparingly soluble[1], Lower aqueous solubility[2][3] |

| Organic Solvents | Ambient | Data not available | Expected to have higher solubility than in water |

It is important to note that for a related compound, 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, solubility in Dimethyl Sulfoxide (DMSO) has been reported.

Experimental Protocols: Determining Solubility

To ascertain the quantitative solubility of this compound, standardized experimental methods are required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the chosen solvent in a sealed flask or vial. The excess solid should be clearly visible.

-

Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound to quantify the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Reporting: The results should be reported as the mean solubility ± standard deviation from at least three replicate experiments for each solvent and temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

The Thermal Stability of 2-Bromo-4-nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Bromo-4-nitroimidazole, a key building block in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drugs Pretomanid and Delamanid. This document summarizes available data on its physical properties, provides detailed experimental protocols for its synthesis, and outlines standard procedures for its thermal analysis.

Core Physical and Thermal Properties

This compound is a light yellow crystalline solid. Its thermal behavior is a critical parameter for its safe handling, storage, and use in high-temperature reactions. While detailed thermoanalytical data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not extensively published in peer-reviewed literature, various sources provide its melting and decomposition points. The compound's suitability for high-temperature reactions suggests a notable degree of thermal stability.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrN₃O₂ | [1] |

| Molecular Weight | 191.97 g/mol | [1] |

| Appearance | Light yellow powder/crystal | [1] |

| Melting Point | 180-182 °C (decomposition) | [2] |

| 232.0 to 236.0 °C | [2] | |

| 236 - 239 °C | [3] | |

| Boiling Point (Predicted) | 402.5 ± 37.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 2.156 ± 0.06 g/cm³ | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process starting from 4-nitroimidazole (B12731). This method involves dibromination followed by a selective debromination.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,5-dibromo-4-nitroimidazole

-

In a suitable reaction vessel equipped with mechanical stirring, add 4-nitroimidazole (1.0 eq), sodium bicarbonate (2.2 eq), and water.

-

Slowly add liquid bromine (2.3 eq) dropwise to the stirring mixture at room temperature (23-25°C). Note that vigorous foaming may occur.

-

Stir the reaction mixture for 6 hours at room temperature.

-

Heat the mixture to 50-55°C and continue stirring for an additional 4 hours to ensure the reaction proceeds to completion.[5]

-

Cool the mixture in an ice bath to below 10°C.

-

Filter the resulting solid, wash it with distilled water, and dry it under a vacuum to obtain 2,5-dibromo-4-nitroimidazole.

Step 2: Synthesis of this compound (Selective Debromination)

-

In a reactor, dissolve the 2,5-dibromo-4-nitroimidazole obtained in the previous step in a mixture of distilled water and dimethylformamide (DMF).[6]

-

Add sodium iodide to the solution.[6]

-

Heat the mixture to reflux and maintain it until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[6]

-

Cool the reaction mixture to 5°C and filter the precipitate.[6]

-

Wash the filtered solid with distilled water and dry it under a vacuum to yield the final product, this compound.[6]

Synthesis Workflow

Role as a Key Pharmaceutical Intermediate

This compound is a crucial precursor in the synthesis of several nitroimidazole-based drugs. Its chemical structure allows for further modifications to build more complex and biologically active molecules.[5]

Thermal Stability Analysis: Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and decomposition temperatures.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition point (e.g., 300°C).

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event, and decomposition is typically observed as a sharp exothermic event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a controlled, linear rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 500°C).

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

General Workflow for Thermal Analysis

Conclusion

This compound is a thermally stable compound, making it a valuable intermediate in the synthesis of pharmaceuticals that may require elevated reaction temperatures. While a range of melting and decomposition temperatures are reported, a comprehensive thermal analysis using modern techniques like DSC and TGA would provide a more complete understanding of its thermal behavior and decomposition kinetics. The provided synthesis protocols offer a reliable method for its preparation, and its role as a key building block in medicinal chemistry is well-established. Researchers and drug development professionals should consider the available thermal data when designing synthetic routes and ensure safe handling and storage conditions.

References

Purity Analysis of 2-Bromo-4-nitroimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 2-Bromo-4-nitroimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols for common analytical techniques, presents data in a structured format, and includes visualizations to clarify workflows and relationships between analytical methods.

Introduction

This compound (CAS No: 65902-59-2) is a critical building block in the synthesis of nitroimidazole-based therapeutics, including the anti-tuberculosis drug Pretomanid.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted approach to purity assessment, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any process-related impurities or degradation products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods and for handling and storage of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂BrN₃O₂ |

| Molecular Weight | 191.97 g/mol [1] |

| Appearance | White to light yellow powder/crystal[3] |

| CAS Number | 65902-59-2[1] |

| IUPAC Name | 2-bromo-4-nitro-1H-imidazole |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature.[4] |

Purity Analysis Overview

A comprehensive purity analysis of this compound typically involves a combination of chromatographic and spectroscopic methods to ensure both the quantification of the main component and the identification of any impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for structural confirmation and impurity identification.

The synthesis of this compound commonly involves the dibromination of 4-nitroimidazole, followed by selective debromination.[3] This process can lead to impurities such as the starting material, 4-nitroimidazole, and the intermediate, 2,5-dibromo-4-nitroimidazole. A thorough purity analysis should aim to separate and quantify these potential impurities.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This section details a reverse-phase HPLC method suitable for the routine purity analysis of this compound.

Table 2: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection. |

Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for identifying and quantifying volatile and semi-volatile impurities.

Table 3: GC-MS Method Parameters

| Parameter | Recommended Conditions |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Methanol. |

Data Analysis: Mass spectra of any detected impurity peaks are compared with spectral libraries (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).

Table 4: NMR Spectroscopy Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | DMSO-d₆ | DMSO-d₆ |